Cas no 16503-46-1 (2-Bromo-4-phenylbutyric Acid)
2-Bromo-4-phenylbutyric Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-phenylbutanoic acid
- 2-Bromo-4-phenylbutyric acid
- BENZENEBUTANOIC ACID,α-BROMO-
- BENZYL 3-BROMOPROPANOATE
- 2-Brom-4-phenyl-buttersaeure
- Benzenebutanoic acid,a-bromo
- bromophenylbutyrate
- EINECS 240-568-9
- α-Bromobenzenebutanoic acid
- 2-bromo-4-phenyl butanoic acid
- (R)-2-Bromo-4-phenylbutanoic acid
- benzyl3-bromopropanoate
- alpha-Bromobenzenebutanoic acid
- Benzenebutanoic acid, a-bromo-
- DJQJKQPODCNTSE-UHFFFAOYSA-N
- 8381AA
- AM805612
- AX8071871
- 503B461
- Benzenebutanoic acid,
- MFCD11617073
- CS-13726
- CS-M0889
- Benzenebutanoic acid, alpha-bromo-
- DTXSID60937025
- AKOS015966748
- FT-0741172
- SCHEMBL4061138
- A-bromo-
- FT-0771914
- NS00052323
- 16503-46-1
- DB-061980
- DB-064567
- 2-Bromo-4-phenylbutanoicacid
- 2-Bromo-4-phenylbutyric Acid
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- MDL: MFCD11617073
- Inchi: 1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
- InChI Key: DJQJKQPODCNTSE-UHFFFAOYSA-N
- SMILES: BrC(C(=O)O)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 241.99400
- Monoisotopic Mass: 241.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.487
- Boiling Point: 315.7°Cat760mmHg
- Flash Point: 144.7°C
- Refractive Index: 1.579
- PSA: 37.30000
- LogP: 2.46730
2-Bromo-4-phenylbutyric Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-4-phenylbutyric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108508-1g |
2-Bromo-4-phenylbutanoic acid |
16503-46-1 | 95% | 1g |
316.16 USD | 2021-05-31 | |
| Alichem | A019108508-5g |
2-Bromo-4-phenylbutanoic acid |
16503-46-1 | 95% | 5g |
913.00 USD | 2021-05-31 | |
| ChemScence | CS-M0889-1g |
2-Bromo-4-phenylbutanoic acid |
16503-46-1 | ≥98.0% | 1g |
$94.0 | 2022-04-27 | |
| ChemScence | CS-M0889-5g |
2-Bromo-4-phenylbutanoic acid |
16503-46-1 | ≥98.0% | 5g |
$286.0 | 2022-04-27 | |
| TRC | B750163-50mg |
2-Bromo-4-phenylbutyric Acid |
16503-46-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750163-100mg |
2-Bromo-4-phenylbutyric Acid |
16503-46-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B750163-500mg |
2-Bromo-4-phenylbutyric Acid |
16503-46-1 | 500mg |
$ 115.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D763211-100mg |
Benzenebutanoic acid, a-bromo- |
16503-46-1 | 95% | 100mg |
$105 | 2024-06-07 | |
| eNovation Chemicals LLC | D763211-250mg |
Benzenebutanoic acid, a-bromo- |
16503-46-1 | 95% | 250mg |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | D763211-1g |
Benzenebutanoic acid, a-bromo- |
16503-46-1 | 95% | 1g |
$230 | 2024-06-07 |
2-Bromo-4-phenylbutyric Acid Suppliers
2-Bromo-4-phenylbutyric Acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Bromo-4-phenylbutyric Acid
Introduction to 2-Bromo-4-phenylbutyric Acid (CAS No. 16503-46-1)
2-Bromo-4-phenylbutyric Acid, identified by the Chemical Abstracts Service registry number CAS No. 16503-46-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated phenylbutyric acid backbone, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural motif of this compound, characterized by the presence of both a bromine substituent and a phenyl group, makes it a valuable intermediate for various chemical transformations.
The synthesis of 2-Bromo-4-phenylbutyric Acid typically involves multi-step organic reactions, often starting from readily available precursors such as 4-bromobutyric acid or 4-phenylbutanoic acid. The introduction of the bromine atom at the second carbon position and the phenyl group at the fourth carbon position are critical steps that define its unique chemical properties. Advanced synthetic methodologies, including cross-coupling reactions and selective halogenation, are commonly employed to achieve high yields and purity.
In recent years, 2-Bromo-4-phenylbutyric Acid has been explored for its potential in medicinal chemistry. Its structural features suggest utility as a building block for more complex pharmacophores. Researchers have been particularly interested in its role as a precursor for molecules with neuroprotective and anti-inflammatory properties. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of neurotransmitter systems, which could lead to novel therapeutic agents for neurological disorders.
The CAS No. 16503-46-1 identifier ensures unambiguous recognition and classification of this compound in scientific literature and databases. This standardized nomenclature is essential for researchers to accurately reference and retrieve information about 2-Bromo-4-phenylbutyric Acid, facilitating collaboration and reproducibility in scientific studies. The compound’s properties, such as solubility and stability, are also well-documented, aiding in its practical application in laboratory settings.
One of the most compelling aspects of 2-Bromo-4-phenylbutyric Acid is its versatility in chemical modifications. The presence of both a bromine atom and a phenyl group provides multiple sites for functionalization, enabling the synthesis of a wide array of derivatives with tailored biological activities. For example, palladium-catalyzed cross-coupling reactions can be utilized to introduce aryl or vinyl groups at the bromine position, expanding the compound’s utility in drug discovery.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Bromo-4-phenylbutyric Acid’s reactivity and interactions. Molecular modeling studies have revealed insights into how this compound might interact with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental efforts, allowing researchers to predict the efficacy and selectivity of potential derivatives before synthesizing them.
The pharmaceutical industry has taken note of 2-Bromo-4-phenylbutyric Acid’s potential, leading to increased interest in its development as an active pharmaceutical ingredient (API). Companies are investing in research to explore its applications in treating conditions such as chronic pain and neurodegenerative diseases. The compound’s ability to modulate key biological pathways makes it an attractive candidate for further investigation.
From an industrial perspective, the production of 2-Bromo-4-phenylbutyric Acid on an scales presents both opportunities and challenges. Optimizing synthetic routes for cost-effectiveness and scalability is crucial for its widespread adoption in pharmaceutical manufacturing. Additionally, ensuring high purity standards is essential to meet regulatory requirements for drug development.
The environmental impact of synthesizing 2-Bromo-4-phenylbutyric Acid is also a consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices align with broader trends in the chemical industry towards more environmentally responsible production processes.
In conclusion,2-Bromo-4-phenylbutyric Acid (CAS No. 16503-46-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. As research continues to uncover new possibilities for this compound,2-Bromo-4-phenylbutyric Acid is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.
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